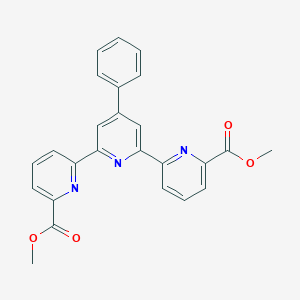
Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate, also known as DPTD, is a type of terpyridine compound that has been utilized in various scientific research applications. This compound has shown promising results in the fields of material science, biochemistry, and pharmacology due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate is not fully understood, but it is believed to interact with various biomolecules, such as proteins and enzymes, due to its unique chemical structure. Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate has been shown to have a high binding affinity for certain proteins, which may explain its potential use in drug delivery systems.
Biochemical and Physiological Effects
Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate can inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate has been shown to have antioxidant properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate in lab experiments is its unique chemical structure, which allows for the development of novel materials and drug delivery systems. In addition, Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate has shown promising results in various in vitro studies. However, one limitation of using Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate in lab experiments is its complex synthesis process, which may limit its availability and use in certain research settings.
Zukünftige Richtungen
There are various future directions for the use of Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate in scientific research. One potential area of research is the development of novel materials using Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate, such as luminescent materials and metal-organic frameworks. In addition, further studies are needed to fully understand the mechanism of action of Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate and its potential use in drug delivery systems. Overall, Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate has shown promising results in various scientific research applications and may have potential therapeutic applications in the future.
Synthesemethoden
The synthesis of Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate is a complex process that involves multiple steps. The most common method for synthesizing Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate is by using a palladium-catalyzed cross-coupling reaction between 4'-phenyl-2,2':6',2''-terpyridine and dimethyl 2,2'-dicarboxylate. This method has been optimized to produce high yields of Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate has been widely used in scientific research due to its unique chemical properties. It has been utilized in the development of novel materials, such as luminescent materials and metal-organic frameworks. In addition, Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate has been studied for its potential use in drug delivery systems, as it has shown the ability to bind to certain proteins and enzymes.
Eigenschaften
Produktname |
Dimethyl 4'-phenyl-6,2':6',6''-terpyridine-2,2''-dicarboxylate |
|---|---|
Molekularformel |
C25H19N3O4 |
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
methyl 6-[6-(6-methoxycarbonylpyridin-2-yl)-4-phenylpyridin-2-yl]pyridine-2-carboxylate |
InChI |
InChI=1S/C25H19N3O4/c1-31-24(29)20-12-6-10-18(26-20)22-14-17(16-8-4-3-5-9-16)15-23(28-22)19-11-7-13-21(27-19)25(30)32-2/h3-15H,1-2H3 |
InChI-Schlüssel |
HMPLYAJCUYTDTR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC(=N1)C2=CC(=CC(=N2)C3=NC(=CC=C3)C(=O)OC)C4=CC=CC=C4 |
Kanonische SMILES |
COC(=O)C1=CC=CC(=N1)C2=CC(=CC(=N2)C3=NC(=CC=C3)C(=O)OC)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,8-Dibromo-2-(2-bromophenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B288002.png)
![3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288005.png)
![3,5-dibromo-2-hydroxy-7-[(E)-3-(2-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288006.png)
![3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B288007.png)
![3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B288008.png)
![3,5-dibromo-7-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B288009.png)
![2-[3-(3,4-Dimethylphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288010.png)
![2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288014.png)
![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288015.png)
![2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288017.png)
![2-[3-(4-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288019.png)
![2-[3-(4-Chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288021.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288022.png)
![2-[3-(4-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288023.png)